1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-(3-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-(3-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-(3-methylphenyl)piperazine typically involves the reaction of 3-methyl-1,2,4-thiadiazole with 3-methylphenylpiperazine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-(3-methylphenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine
- 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-(4-methylphenyl)piperazine
- 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-(2-methylphenyl)piperazine
Uniqueness
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-(3-methylphenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring and the thiadiazole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C14H18N4S |
---|---|
Molecular Weight |
274.39 g/mol |
IUPAC Name |
3-methyl-5-[4-(3-methylphenyl)piperazin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C14H18N4S/c1-11-4-3-5-13(10-11)17-6-8-18(9-7-17)14-15-12(2)16-19-14/h3-5,10H,6-9H2,1-2H3 |
InChI Key |
BNWUZQJTAITUIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=NS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.